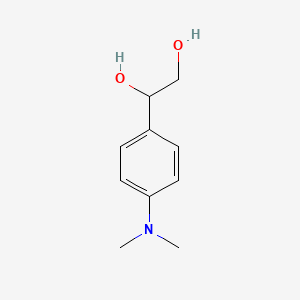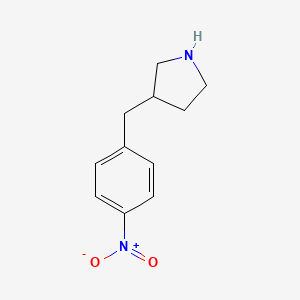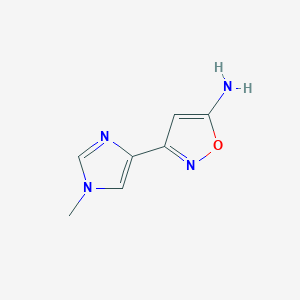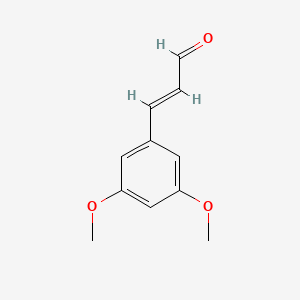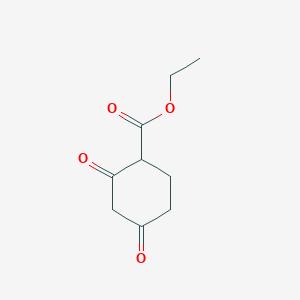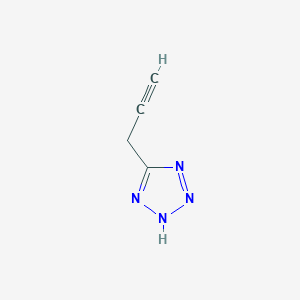
Propargyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyltetrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and reactivity. The compound consists of a tetrazole ring substituted with a propargyl group, which imparts distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propargyltetrazole can be synthesized through the reaction of propargyl bromide with sodium tetrazolate. This reaction typically occurs in an organic solvent under reflux conditions . The process involves the nucleophilic substitution of the bromide by the tetrazolate anion, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Propargyltetrazole undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the propargyl group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
Propargyltetrazole has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form energetic coordination compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antifungal and antimicrobial properties.
Mécanisme D'action
The mechanism of action of propargyltetrazole involves its interaction with molecular targets through its propargyl and tetrazole moieties. The propargyl group can undergo cycloaddition reactions, while the tetrazole ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications as ligands in coordination compounds and in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1- and 2-Propargyltetrazole: These compounds are structurally similar but differ in the position of the propargyl group on the tetrazole ring.
Triazole and Tetrazole Derivatives: These compounds share the tetrazole ring but differ in their substituents and overall structure.
Uniqueness: Propargyltetrazole is unique due to its combination of a propargyl group with a tetrazole ring, which imparts distinct reactivity and energetic properties. This makes it particularly valuable in the synthesis of high-energy materials and as a versatile ligand in coordination chemistry.
Propriétés
Formule moléculaire |
C4H4N4 |
|---|---|
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
5-prop-2-ynyl-2H-tetrazole |
InChI |
InChI=1S/C4H4N4/c1-2-3-4-5-7-8-6-4/h1H,3H2,(H,5,6,7,8) |
Clé InChI |
RQMUHCCQANXDKX-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


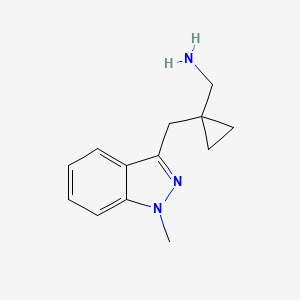
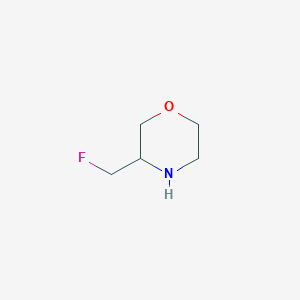
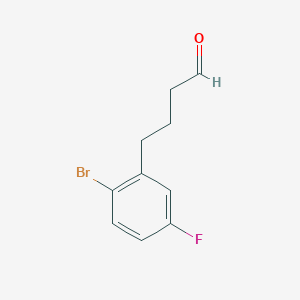
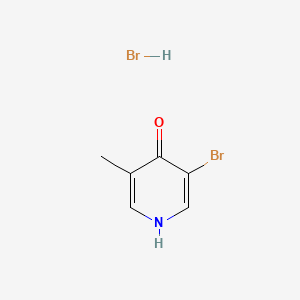
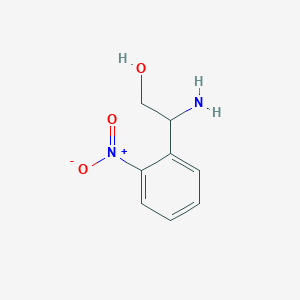
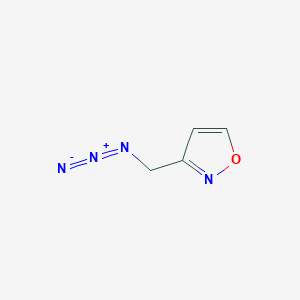
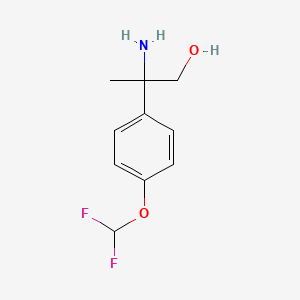

![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
